molecular formula C10H18N4 B13304171 N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine

N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine

Cat. No.: B13304171
M. Wt: 194.28 g/mol
InChI Key: SWLJPOMJKPKIQW-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine ( 1520928-14-6) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C10H18N4 and a molecular weight of 194.28 g/mol . Its structure incorporates both a piperidine ring and a 1H-pyrazole moiety, which are privileged scaffolds commonly found in pharmacologically active compounds . The piperidine ring contributes to the molecule's three-dimensional structure and can influence its pharmacokinetic properties, while the N,N-dimethylpyrazol-amine group can serve as a key pharmacophore or hydrogen bond acceptor in molecular interactions. This chemical is supplied as a high-purity building block intended for use in pharmaceutical R&D. It is particularly valuable for synthesizing novel molecular entities for biological screening. The pyrazole core is a recognized structural component in the development of targeted cancer therapies. For instance, related pyrazole-containing compounds have been designed and synthesized as potent and selective CDK2 (Cyclin-dependent kinase 2) inhibitors, demonstrating sub-micromolar antiproliferative activity against a panel of cancer cell lines and showing potential to overcome resistance to other CDK4/6 inhibitors . Researchers can utilize this compound to explore structure-activity relationships or to create hybrid molecules aimed at novel oncology targets. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. All necessary safety information, including Hazard and Precautionary Statements, should be consulted before use. For specific handling, storage, and shipping recommendations, please refer to the product's Safety Data Sheet (SDS).

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

N,N-dimethyl-1-piperidin-4-ylpyrazol-4-amine

InChI

InChI=1S/C10H18N4/c1-13(2)10-7-12-14(8-10)9-3-5-11-6-4-9/h7-9,11H,3-6H2,1-2H3

InChI Key

SWLJPOMJKPKIQW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN(N=C1)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials and Key Intermediates
    A common approach begins with pyrazole derivatives such as 4-iodopyrazole or 3-chloro-1H-pyrazol-4-amine hydrochloride, which are functionalized to introduce the piperidin-4-yl moiety. The piperidine component is often introduced via nucleophilic substitution or amination reactions.

  • Coupling Reactions
    Copper-catalyzed Ullmann-type coupling reactions have been employed to link the pyrazole core to the piperidine ring. For example, the reaction of 4-iodopyrazole derivatives with piperidine under basic conditions (cesium carbonate) in solvents like dimethyl sulfoxide (DMSO) at moderate temperatures (around 35°C) for extended periods (up to 48 hours) has been documented. However, such methods may yield relatively low isolated yields (~17%) and require optimization.

  • Catalyst Optimization
    Alternative catalysts such as palladium-based systems (e.g., Pd/C, Pt/C) have been explored to improve reaction efficiency and selectivity. The use of palladium-catalyzed Buchwald-Hartwig amination has been proposed as a promising route to enhance coupling yields and reduce reaction times.

  • Reductive Chlorination of Pyrazole Precursors
    The preparation of 3-chloro-1H-pyrazol-4-amine hydrochloride, a key intermediate, involves reductive chlorination of 4-nitropyrazole using platinum or palladium on carbon catalysts under hydrogen atmosphere in hydrochloric acid solutions. This process achieves high selectivity (>95%) and yields (~97%) under mild conditions (30°C, 2.5 hours), with hydrogen pressure around 90–100 psig. The catalyst choice and HCl concentration critically influence the reaction outcome.

  • N,N-Dimethylation
    The dimethylamino group at the 4-position is typically introduced via methylation reactions using reagents such as formaldehyde and dimethylamine, often in the presence of piperidine to form N,N-dimethyl-1-(piperidin-4-yl)methanamine intermediates, which then undergo further cyclization or coupling to yield the target compound.

Purification Techniques

  • Chromatographic Methods
    Silica gel column chromatography with gradient elution (ethyl acetate/hexane mixtures) is commonly used to purify crude reaction mixtures.

  • Recrystallization
    Recrystallization from ethanol/water mixtures has been employed to enhance the purity of the final compound, achieving purities greater than 95% as confirmed by HPLC.

Analytical Characterization

Reaction Conditions Summary Table

Step Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 Reductive chlorination 4-nitropyrazole, Pt/C or Pd/C, HCl 30°C, 90–100 psig H2, 2.5 h ~97 High selectivity (>95%)
2 Coupling (Ullmann-type) 4-iodopyrazole, piperidine, Cs2CO3, Cu catalyst 35°C, 48 h, DMSO ~17 Low yield, requires optimization
3 N,N-Dimethylation Formaldehyde, dimethylamine Ambient to mild heating Not specified Forms N,N-dimethylamino group
4 Purification Silica gel chromatography Gradient elution (ethyl acetate/hexane) Purity >95% Recrystallization optional
  • The compound serves as a building block in the synthesis of more complex molecules with potential biological activities.

  • Derivatives of N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine have demonstrated inhibitory activity against histone demethylases KDM4 (JMJD2) and KDM5 (JARID1), enzymes involved in epigenetic regulation.

  • The incorporation of a conformationally constrained piperidine linker enhances binding affinity to enzyme active sites, indicating the importance of the piperidine moiety in biological activity.

  • The compound exhibits moderate solubility in dimethyl sulfoxide (>10 mM) but limited aqueous solubility, which is relevant for biological assay design.

  • Stability studies indicate the compound is stable at -20°C under inert atmosphere, with degradation monitored by LC-MS over 48 hours at room temperature.

The preparation of this compound involves multi-step synthetic strategies primarily based on coupling pyrazole intermediates with piperidine derivatives, followed by N,N-dimethylation. Catalytic systems such as platinum or palladium on carbon and copper catalysts play critical roles in optimizing reaction yields and selectivity. Purification is achieved through chromatographic and recrystallization techniques, with thorough analytical characterization confirming compound identity and purity. The compound’s unique structure underpins its potential as a pharmacologically relevant scaffold, particularly in epigenetic enzyme inhibition.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrazole moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole or piperidine derivatives.

Scientific Research Applications

N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound that combines a piperidine ring and a pyrazole moiety, making it a subject of interest in chemistry, biology, and medicine. The molecular formula for this compound dihydrochloride is C₁₁H₁₈Cl₂N₄.

Scientific Research Applications

This compound dihydrochloride is applicable in scientific research, with ongoing studies to explore its potential therapeutic uses, particularly in the development of new drugs.

Chemistry

It serves as a building block in the synthesis of more complex molecules.

Biology

The compound is studied for its potential biological activities, including interactions with various biological targets. Research into the biological activities of this compound dihydrochloride suggests potential pharmacological properties.

Medicine

Exploration of potential therapeutic uses, particularly in the development of new drugs is underway. Preliminary studies suggest that this compound may exhibit activity against various biological targets. Investigations into its interactions with enzymes or receptors could provide insights into its pharmacodynamics and pharmacokinetics, paving the way for drug development.

Industry

It may be used in the production of specialized chemicals and materials.

This compound dihydrochloride has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Chemical Reactions Analysis

This compound dihydrochloride can undergo various types of chemical reactions:

  • Oxidation: Under specific conditions, this compound can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
  • Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents. The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

  • COX-2 Selectivity: Analogues with dimethylamino groups (e.g., 6a in ) exhibit potent COX-2 inhibition (IC₅₀ = 0.08 µM), highlighting the role of electron-donating substituents in enzyme selectivity .
  • Docking Performance : 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine showed superior docking scores (-7.0 kcal/mol) against viral proteases, suggesting that extended aliphatic chains improve target interaction .
  • Synthetic Accessibility : Palladium-catalyzed coupling (e.g., in ) and copper-mediated reactions () are common for pyrazole derivatives, though yields vary (21–65%) depending on substituent complexity .

Physicochemical and Pharmacokinetic Differences

  • Piperidine vs. Thiazole : Piperidine-containing compounds exhibit higher basicity (pKa ~10–11) compared to thiazole derivatives, affecting tissue penetration and plasma protein binding .
  • Benzyl vs.

Biological Activity

N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine, also known as its dihydrochloride salt form, is a compound that has drawn significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound dihydrochloride is C₁₁H₁₈Cl₂N₄, with a molecular weight of 194.28 g/mol. The compound features a piperidine ring and a pyrazole moiety, which contribute to its unique reactivity and biological profile .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes the reaction of appropriate piperidine derivatives with pyrazole intermediates under controlled conditions to yield the target compound. Optimizations in catalysts and solvents can enhance yield and reduce costs.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Compounds containing the pyrazole structure have been shown to inhibit the growth of various cancer cell lines, including:

Cancer Type Cell Line Activity
Lung CancerA549Antiproliferative activity
Breast CancerMDA-MB-231Significant growth inhibition
Liver CancerHepG2Antitumor effects observed
Colorectal CancerHCT116Inhibition of cell proliferation

Studies have demonstrated that derivatives of pyrazole can induce apoptosis and inhibit cell cycle progression in these cancer types, suggesting their potential as therapeutic agents .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Preliminary findings suggest it may possess activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial effects, particularly against strains such as Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects is still being elucidated. Interaction studies have focused on its binding affinity with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. Understanding these interactions will pave the way for drug development and optimization .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Activity : A recent study evaluated the antiproliferative effects of this compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against breast and lung cancer cells .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated significant inhibition at low concentrations, suggesting its potential use as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves coupling reactions using intermediates like 4-iodopyrazole derivatives. For example, copper-catalyzed Ullmann-type coupling with piperidine derivatives under basic conditions (e.g., cesium carbonate in DMSO at 35°C for 48 hours) has been reported, though yields may be low (~17%) . Optimization strategies include:

  • Screening alternative catalysts (e.g., Pd-based systems for Buchwald-Hartwig amination).
  • Adjusting solvent polarity (e.g., DMF or acetonitrile) to improve solubility.
  • Employing microwave-assisted synthesis to reduce reaction time.
    • Purification : Chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard, but recrystallization from ethanol/water mixtures may enhance purity .

Q. How can researchers confirm the structural identity of this compound?

  • Analytical Techniques :

  • NMR : Key signals include piperidine protons (δ 2.5–3.0 ppm, multiplet) and pyrazole aromatic protons (δ 7.5–8.0 ppm). Dimethylamino groups appear as singlets near δ 2.2–2.4 ppm .
  • HRMS : Validate molecular weight (e.g., ESI+ m/z calculated for C₁₀H₁₉N₄: 203.1609) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the key physicochemical properties of this compound relevant to biological assays?

  • Solubility : Moderate solubility in DMSO (>10 mM) but limited in aqueous buffers; use sonication or co-solvents (e.g., PEG-400) for in vitro studies .
  • Stability : Stable at -20°C under inert atmospheres. Monitor degradation via LC-MS over 48 hours at room temperature .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic or energetic properties of derivatives?

  • Methods :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict binding affinity to biological targets (e.g., kinases) .
  • EXPLO5/Gaussian : Estimate detonation velocity (VOD) and pressure for energetic derivatives using heat of formation and crystal density data .
    • Case Study : Derivatives with nitro groups showed VOD >9000 m/s, comparable to HMX, suggesting applications as high-energy materials .

Q. How do structural modifications (e.g., substituents on the pyrazole ring) affect biological activity?

  • SAR Strategies :

  • Piperidine Substitution : Replace dimethylamino with bulkier groups (e.g., cyclopropylmethyl) to enhance lipophilicity and blood-brain barrier penetration .
  • Pyrazole Functionalization : Introduce electron-withdrawing groups (e.g., fluoro) to improve metabolic stability .
    • Data Analysis : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) to identify critical substituents .

Q. What advanced techniques resolve contradictions in crystallographic or spectroscopic data?

  • Crystallography : Use SHELX programs for structure refinement. For example, SHELXL handles high-resolution or twinned data, while SHELXD aids in experimental phasing .
  • NMR Challenges : Overlapping signals (e.g., piperidine vs. pyrazole protons) can be addressed via 2D experiments (COSY, HSQC) .

Q. How can thermal stability and decomposition pathways be characterized for energetic derivatives?

  • Techniques :

  • TGA/DSC : Measure decomposition onset temperatures (e.g., 216–299°C for nitro derivatives) .
  • Gas Chromatography-MS : Identify volatile decomposition byproducts (e.g., NO₂, CO₂) .

Methodological Recommendations

  • Contradiction Resolution : If conflicting yield data arise (e.g., 17% vs. 39% in similar reactions), systematically vary catalysts (Cu vs. Pd), solvents, and temperatures to identify optimal conditions .
  • Data Reproducibility : Standardize purification protocols (e.g., gradient elution ratios) and validate instrumentation (e.g., NMR lock mass calibration) .

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